(3-Chloro-2-hydroxypropyl)trimethylammonium chloride
Overview
Description
(3-Chloro-2-hydroxypropyl)trimethylammonium chloride is a quaternary ammonium compound with the molecular formula C6H15Cl2NO. It is commonly used as a cationic reagent in various chemical processes and industrial applications. This compound is known for its ability to modify the properties of other substances, making it valuable in fields such as textile manufacturing, paper production, and water treatment.
Mechanism of Action
Target of Action
The primary target of (3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHTAC) is cellulose, a complex carbohydrate that forms the primary structural component of plant cell walls . CHTAC acts as a cation-generating agent for cellulose cationization .
Mode of Action
CHTAC interacts with cellulose through a process known as cationization. This process involves the introduction of positive charges onto the cellulose fibers, which can enhance their reactivity and binding capacity . The cationization process is typically carried out by the exhaustion method .
Biochemical Pathways
The cationization of cellulose by CHTAC can affect various biochemical pathways. For instance, it can enhance the binding of dyes to the cellulose fibers, thereby improving the color yield in textile dyeing processes . Additionally, cationized cellulose can interact more effectively with negatively charged substances, such as certain types of pollutants, enabling its use in environmental remediation applications .
Pharmacokinetics
Given its chemical structure and properties, it is likely to be soluble in water , which could influence its bioavailability and distribution.
Result of Action
The cationization of cellulose by CHTAC results in the formation of cationic cellulose. This modified cellulose has enhanced reactivity and binding capacity, which can be utilized in various applications. For example, it can improve the color yield in textile dyeing processes and increase the efficiency of pollutant removal in environmental remediation .
Action Environment
The action of CHTAC can be influenced by various environmental factors. For instance, the efficiency of the cationization process can be affected by the pH and temperature of the reaction environment . Moreover, the stability and efficacy of CHTAC can be influenced by storage conditions. It is recommended to store CHTAC in a sealed container in a dry, cool place to maintain its stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-hydroxypropyl)trimethylammonium chloride typically involves the reaction of trimethylamine with epichlorohydrin. The process begins by adding a concentrated hydrochloric acid solution to a reaction vessel, followed by the addition of an aqueous solution of trimethylamine. The reaction temperature is maintained below 30°C to control the reaction rate. The resulting trimethylamine hydrochloride is then reacted with epichlorohydrin at a temperature of 40-45°C for about 2.5 hours. The reaction mixture is then concentrated, and the product is crystallized using ethanol, followed by centrifugation and drying .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reaction vessels and precise control of reaction conditions to ensure high yield and purity. The final product is often available as a solution with a concentration of around 60% in water .
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-2-hydroxypropyl)trimethylammonium chloride primarily undergoes substitution reactions due to the presence of the chloro and hydroxy groups. These reactions often involve the replacement of the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases such as sodium hydroxide and potassium carbonate. The reactions are typically carried out in aqueous or alcoholic solutions at moderate temperatures.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reacting with sodium hydroxide can produce (2-hydroxypropyl)trimethylammonium chloride, while reactions with other nucleophiles can yield various substituted derivatives .
Scientific Research Applications
(3-Chloro-2-hydroxypropyl)trimethylammonium chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Glycidyltrimethylammonium chloride: Similar in structure but contains an epoxide group instead of a hydroxyl group.
(2-Aminoethyl)trimethylammonium chloride: Contains an amino group instead of a hydroxyl group.
(2-Chloroethyl)trimethylammonium chloride: Similar but with a different alkyl chain length.
Uniqueness
(3-Chloro-2-hydroxypropyl)trimethylammonium chloride is unique due to its combination of chloro and hydroxy groups, which allows for versatile chemical modifications.
Properties
IUPAC Name |
(3-chloro-2-hydroxypropyl)-trimethylazanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15ClNO.ClH/c1-8(2,3)5-6(9)4-7;/h6,9H,4-5H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPHGSFZFWKVDL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CCl)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NOCl2, C6H15Cl2NO | |
Record name | CHPTAC (50-70 % aqueous solution) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1669 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3027534 | |
Record name | (3-Chloro-2-hydroxypropyl)trimethylammonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3027534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, COLOURLESS-TO-LIGHT-YELLOW CLEAR ODOURLESS LIQUID. | |
Record name | 1-Propanaminium, 3-chloro-2-hydroxy-N,N,N-trimethyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | CHPTAC (50-70 % aqueous solution) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1669 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water: miscible | |
Record name | CHPTAC (50-70 % aqueous solution) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1669 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
1.2 g/cm³ | |
Record name | CHPTAC (50-70 % aqueous solution) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1669 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
3327-22-8 | |
Record name | (3-Chloro-2-hydroxypropyl)trimethylammonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3327-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dextrosil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003327228 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3327-22-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51216 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Propanaminium, 3-chloro-2-hydroxy-N,N,N-trimethyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (3-Chloro-2-hydroxypropyl)trimethylammonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3027534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-chloro-2-hydroxypropyl)trimethylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.045 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (3-CHLORO-2-HYDROXYPROPYL)TRIMETHYLAMMONIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APK4X6ZD79 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CHPTAC (50-70 % aqueous solution) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1669 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.